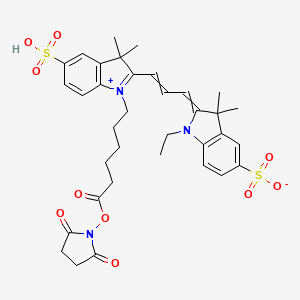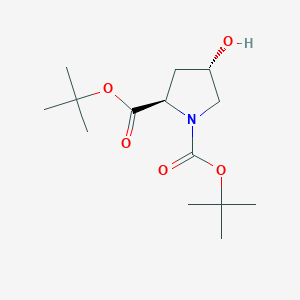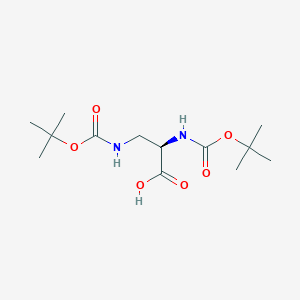
Cyanine 3, SE
Vue d'ensemble
Description
CY3-SE, also known as Sulfo-Cy3 NHS ester, is a reactive fluorescent dye used for labeling biomolecules. It is a member of the cyanine dye family, known for its bright fluorescence and stability. CY3-SE is particularly useful in biological and biochemical research due to its ability to label proteins, peptides, and nucleic acids with high specificity and efficiency .
Applications De Recherche Scientifique
CY3-SE is widely used in scientific research due to its excellent fluorescent properties. Some of its key applications include:
Immunocytochemistry: CY3-SE is used to label antibodies for detecting specific proteins in cells and tissues.
Protein-Protein Interactions: CY3-SE is used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and conformational changes.
Mécanisme D'action
The mechanism of action of CY3-SE involves the formation of a covalent bond between the NHS ester group of the dye and the primary amine group of the target biomolecule. This reaction forms a stable amide bond, resulting in the fluorescent labeling of the biomolecule. The fluorescence of CY3-SE is due to the excitation of the cyanine dye moiety, which emits light at a specific wavelength when excited by a suitable light source .
Analyse Biochimique
Biochemical Properties
Cyanine 3, SE interacts with various biomolecules, including DNA, albumins, and other proteins . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth . For instance, the fluorescence quantum yield of this compound linked covalently to DNA depends on the type of linkage used for attachment, DNA sequence, and secondary structure .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and is known to have a high affinity for tumor cells . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves noncovalent interactions with biomolecules, leading to changes in the properties of these dyes . These interactions can lead to changes in gene expression and enzyme activity. For instance, the covalent binding of Cl-containing cyanine dyes with albumin enhances the optical properties and improves biosafety .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its fluorescence efficiency is known to be sequence-dependent, with adjacent purines increasing the fluorescence intensity of this compound . The fluorescence properties of this compound are also affected by the solubility and rotational degrees of freedom .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to accumulate in solid tumors when incubated with cells at concentrations over 1 μM . The uptake of this compound in cancer cells is concerted actions exerted by hypoxia and activation of HIF1alpha/OATPs signaling leading to enhanced dye uptake .
Subcellular Localization
This compound is localized in specific subcellular compartments. For instance, one study showed that this compound perfectly overlapped with the green fluorescence of a commercial mitochondrial tracker, indicating its localization in mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CY3-SE is synthesized through the reaction of cyanine dye with N-hydroxysuccinimide (NHS) ester. The process involves the activation of the carboxyl group of the dye with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of CY3-SE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like column chromatography and crystallization to ensure it meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
CY3-SE primarily undergoes substitution reactions where the NHS ester group reacts with primary amines on biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making CY3-SE an ideal reagent for labeling proteins, peptides, and nucleic acids .
Common Reagents and Conditions
The labeling reaction with CY3-SE is typically carried out in a buffer solution at a pH range of 7-9. Common buffers used include sodium phosphate, HEPES, and carbonate/bicarbonate buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete labeling .
Major Products
The major products of the reaction between CY3-SE and biomolecules are fluorescently labeled proteins, peptides, or nucleic acids. These labeled biomolecules retain their biological activity and can be used in various analytical and imaging applications .
Comparaison Avec Des Composés Similaires
CY3-SE is part of the cyanine dye family, which includes other dyes such as Cy3, Cy5, and Cy7. These dyes differ in their spectral properties and applications:
Cy3: Similar to CY3-SE, Cy3 is a fluorescent dye with an excitation peak at 555 nm and an emission peak at 569 nm.
Cy5: Cy5 has an excitation peak at 649 nm and an emission peak at 670 nm.
Cy7: Cy7 has an excitation peak at 743 nm and an emission peak at 767 nm.
CY3-SE is unique in its ability to form stable amide bonds with primary amines, making it highly specific and efficient for labeling biomolecules. Its bright fluorescence and stability make it a valuable tool in various research applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cyanine 3, SE involves the reaction of a cyanine dye with a succinimidyl ester. The succinimidyl ester reacts with primary amines to form stable amide bonds, allowing for the attachment of the dye to a biomolecule. The reaction is typically carried out in a polar, aprotic solvent such as DMF or DMSO.", "Starting Materials": [ "Cyanine dye", "Succinimidyl ester", "DMF or DMSO (solvent)" ], "Reaction": [ "Dissolve the cyanine dye and succinimidyl ester in DMF or DMSO", "Add a base such as triethylamine to the solution to catalyze the reaction", "Stir the solution at room temperature for several hours", "Purify the product using column chromatography or HPLC", "Characterize the product using spectroscopic techniques such as UV-Vis or NMR" ] } | |
Numéro CAS |
146368-16-3 |
Formule moléculaire |
C35H41N3O10S2 |
Poids moléculaire |
727.8 g/mol |
Nom IUPAC |
(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |
Clé InChI |
SOVMUUCAZOFIQP-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Pureté |
97%min |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)











